1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic Acid
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Overview
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with piperidine-3-carboxylic acid under controlled conditions to form the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding salts or esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 1-[2-amino-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylate salts or esters.
Scientific Research Applications
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine structure.
Materials Science: The compound’s unique electronic properties, imparted by the trifluoromethyl group, make it useful in the development of advanced materials such as organic semiconductors.
Biological Studies: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators, contributing to the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
- 2-(2-nitro-4-(trifluoromethyl)phenyl)acetic acid
- 2-nitro-4-(trifluoromethyl)benzoic acid
Comparison: 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring and the presence of the piperidine-3-carboxylic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)9-3-4-10(11(6-9)18(21)22)17-5-1-2-8(7-17)12(19)20/h3-4,6,8H,1-2,5,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPOQDIRKGNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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